Cas no 76379-01-6 ((2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid)

(2R)-2-{(tert-Butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid is a chiral intermediate widely used in peptide synthesis and pharmaceutical research. Its key structural features include a Boc-protected amino group and a methyl ester moiety, which enhance stability and reactivity in multi-step organic transformations. The compound’s stereochemical purity (R-configuration) ensures precise control in asymmetric synthesis, while the tert-butoxycarbonyl (Boc) group offers selective deprotection under mild acidic conditions. The methoxycarbonyl side chain further facilitates derivatization, making it valuable for constructing complex molecular architectures. This intermediate is particularly useful in the preparation of bioactive peptides and protease inhibitors, where high enantiomeric purity and functional group compatibility are critical. Its well-defined properties support reproducible results in both academic and industrial applications.
(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid structure
76379-01-6 structure
Product Name:(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid
CAS No:76379-01-6
MF:C11H18NO6
MW:260.2637
MDL:MFCD00136803
CID:537920
PubChem ID:13190149
Update Time:2025-05-20

(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-methyl ester
    • (2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
    • (2R)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoate
    • (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid
    • N-tert-Butoxycarbonyl-D-glutamic acid gamma-methyl ester
    • D97198
    • AS-72018
    • MFCD00136803
    • EN300-98195
    • CS-0129384
    • (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
    • SCHEMBL6337223
    • (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoicacid
    • 76379-01-6
    • (R)-2-(Boc-amino)-5-methoxy-5-oxopentanoic acid
    • AKOS037647033
    • C11H19NO6
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-METHOXY-5-OXOPENTANOIC ACID
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoate
    • MDL: MFCD00136803
    • Inchi: 1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/p-1/t7-/m1/s1
    • InChI Key: OHYMUFVCRVPMEY-SSDOTTSWSA-M
    • SMILES: O(C(N([H])[C@@]([H])(C(=O)[O-])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 260.11344
  • Monoisotopic Mass: 261.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (7.8 g/l) (25 º C),
  • PSA: 104.76

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(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:76379-01-6)(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid
Order Number:A943845
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:48
Price ($):491.0
Email:sales@amadischem.com

(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid Related Literature

Additional information on (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid

Recent Advances in the Application of (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid (CAS: 76379-01-6) in Chemical Biology and Pharmaceutical Research

The compound (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid (CAS: 76379-01-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its tert-butoxycarbonyl (Boc) protecting group and methoxy ester functionality, serves as a versatile building block in peptide synthesis and drug development. Recent studies have highlighted its role in the synthesis of bioactive peptides, enzyme inhibitors, and prodrugs, owing to its stability and compatibility with various coupling reagents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of novel protease inhibitors. Researchers utilized (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid as a key intermediate to develop potent inhibitors targeting viral proteases, showcasing its potential in antiviral drug discovery. The study reported enhanced selectivity and reduced off-target effects compared to traditional inhibitors, attributed to the stereochemical purity and functional group compatibility of this building block.

In the realm of peptide therapeutics, a recent breakthrough published in ACS Chemical Biology revealed the compound's application in stapled peptide synthesis. The methoxy ester moiety of (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid facilitated efficient ring-closing metathesis, yielding stabilized α-helical peptides with improved pharmacokinetic properties. These peptides demonstrated remarkable cell permeability and target engagement in preclinical models of protein-protein interaction inhibition.

Advancements in synthetic methodology have also been reported, with a 2024 Nature Protocols publication detailing an optimized large-scale synthesis of (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid. The protocol features improved yield (85%) and enantiomeric excess (>99%) through asymmetric hydrogenation and enzymatic resolution, addressing previous challenges in industrial-scale production. This development is particularly significant for the pharmaceutical industry, where consistent supply of high-quality building blocks is crucial for drug development pipelines.

Emerging applications in targeted drug delivery systems have been explored in recent research. A study in Advanced Drug Delivery Reviews (2024) demonstrated the compound's utility as a linker in antibody-drug conjugates (ADCs). The unique combination of the Boc-protected amine and ester functionality allowed for controlled drug release profiles while maintaining conjugate stability in circulation, representing a promising approach for next-generation ADCs with improved therapeutic indices.

Ongoing clinical trials investigating compounds derived from (2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid suggest its growing importance in therapeutic development. Phase I trials of a novel oncology candidate incorporating this building block have shown favorable safety profiles and preliminary efficacy signals, as reported at the 2024 American Association for Cancer Research annual meeting. These developments underscore the compound's potential to bridge chemical synthesis and clinical applications in the pharmaceutical industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76379-01-6)(2R)-2-{(tert-butoxy)carbonylamino}-5-methoxy-5-oxopentanoic acid
A943845
Purity:99%
Quantity:500g
Price ($):491.0
Email